2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide
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Overview
Description
2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide is a chemical compound with potential applications in various fields of scientific research It is characterized by the presence of a bromine atom, a cyanocyclobutyl group, a methoxy group, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanide source to form the cyanocyclobutyl group.
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on the cell surface or within the cell.
Enzyme inhibition: Inhibition of enzymes involved in key biochemical pathways.
Signal transduction modulation: Modulation of signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-bromo-N-(1-cyanocyclobutyl)-4-fluoro-N-methylbenzamide: Contains a fluorine atom instead of a methoxy group, which may influence its reactivity and interactions with biological targets.
2-bromo-N-(1-cyanocyclobutyl)acetamide: Has a different amide structure, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(1-cyanocyclobutyl)-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-17(14(9-16)6-3-7-14)13(18)11-5-4-10(19-2)8-12(11)15/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVXXRIAZYHQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)Br)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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